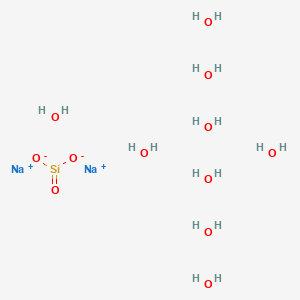
Sodium metasilicate nonahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium metasilicate nonahydrate is a chemical compound with the formula
Na2SiO3⋅9H2O
. It is a hydrated form of sodium metasilicate, appearing as white crystalline powder. This compound is known for its high solubility in water, forming an alkaline solution. It is widely used in various industrial and scientific applications due to its unique chemical properties.Mechanism of Action
Target of Action
Sodium metasilicate nonahydrate is an ionic compound consisting of sodium cations (Na+) and the polymeric metasilicate anions . It primarily targets both metal and non-metal surfaces . In the context of biological systems, it has been used as a trace element additive in cell culture mediums .
Mode of Action
This compound interacts with its targets by providing both silica and alkalinity . The silica part of the compound gives it corrosion-inhibiting properties that help protect surfaces . When it reacts with acids, it produces silica gel . In cell culture mediums, it likely contributes necessary trace elements for cell growth and function .
Biochemical Pathways
In plant cell culture, silicon has been reported to effectively manage some pests and diseases . The inhibition of disease development was closely correlated with silicon concentrations .
Pharmacokinetics
It is known to be soluble in water, which could influence its bioavailability .
Result of Action
The primary result of this compound’s action is the protection of surfaces. In the context of corrosion inhibition, it forms a protective layer on metal and non-metal surfaces . In biological systems, it can contribute to the management of pests and diseases .
Action Environment
The action of this compound can be influenced by environmental factors. Its solubility in water suggests that its action, efficacy, and stability could be affected by the presence and concentration of water . Additionally, its reactivity with acids to form silica gel indicates that the pH of the environment could also play a role .
Biochemical Analysis
. It is an ionic compound consisting of sodium cations and the polymeric metasilicate anions . .
Biochemical Properties
It is known to show excellent pH-regulating capacity, efficient detergency, effective corrosion inhibition, good dispersing- and amazing cooling properties .
Cellular Effects
It is known that Sodium metasilicate nonahydrate can influence cell function due to its pH-regulating capacity .
Molecular Mechanism
It is known that this compound can interact with biomolecules due to its ionic nature .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound .
Dosage Effects in Animal Models
It is known that this compound can be excreted in the urine and feces of guinea pigs .
Metabolic Pathways
It is known that this compound can interact with enzymes due to its ionic nature .
Transport and Distribution
It is known that this compound can be transported due to its solubility in water .
Subcellular Localization
It is known that this compound can be localized due to its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium metasilicate nonahydrate can be synthesized by reacting sodium carbonate (Na$_2$CO$_3$) with silicon dioxide (SiO$_2$) under high temperature and pressure. The reaction typically follows this equation:
Na2CO3+SiO2→Na2SiO3+CO2
Industrial Production Methods: In industrial settings, this compound is produced by dissolving solid sodium silicate in water, followed by crystallization. The process involves:
Dissolution: Sodium silicate is dissolved in water at elevated temperatures.
Crystallization: The solution is then cooled to allow the formation of this compound crystals.
Separation and Drying: The crystals are separated from the solution and dried to obtain the final product
Types of Reactions:
- this compound undergoes hydrolysis in water, forming silicic acid and sodium hydroxide.
Hydrolysis: Na2SiO3⋅9H2O+H2O→H2SiO3+2NaOH
It reacts with acids to form silicic acid and corresponding sodium salts.Neutralization: Na2SiO3+2HCl→H2SiO3+2NaCl
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl), sulfuric acid (H$_2$SO$_4$).
Bases: Sodium hydroxide (NaOH).
Major Products:
Silicic Acid: Formed during hydrolysis and neutralization reactions.
Sodium Salts: Such as sodium chloride (NaCl) when reacting with hydrochloric acid.
Scientific Research Applications
Sodium metasilicate nonahydrate has diverse applications in scientific research:
Chemistry: Used as a source of silica in the synthesis of zeolites and other silicate-based materials.
Biology: Employed in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form gels.
Comparison with Similar Compounds
Sodium Silicate (Water Glass): Na2SiO3
Sodium Orthosilicate: Na4SiO4
Sodium Disilicate: Na2Si2O5
Uniqueness: Sodium metasilicate nonahydrate is unique due to its high hydration level, which imparts distinct solubility and reactivity characteristics. Compared to other sodium silicates, it forms more stable and concentrated alkaline solutions, making it particularly effective in applications requiring strong cleaning and emulsifying properties .
Properties
CAS No. |
13517-24-3 |
|---|---|
Molecular Formula |
H4NaO4Si |
Molecular Weight |
119.10 g/mol |
IUPAC Name |
disodium;dioxido(oxo)silane;nonahydrate |
InChI |
InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |
InChI Key |
SUWIQJWJARCUAS-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
O.O[Si](=O)O.[Na] |
Key on ui other cas no. |
13517-24-3 |
Pictograms |
Corrosive; Irritant |
Synonyms |
monosodium metasilicate sodium metasilicate sodium metasilicate nonahydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
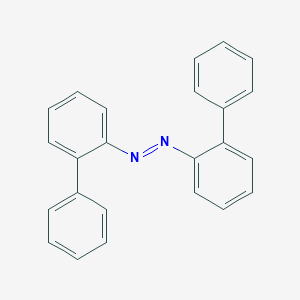
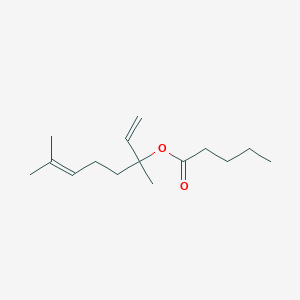
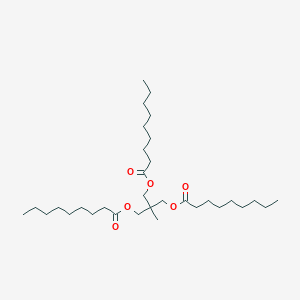
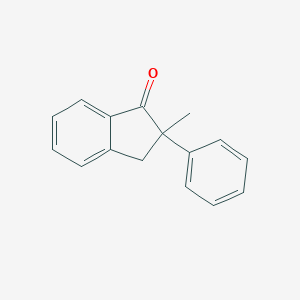


![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

